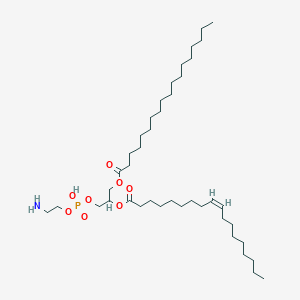
N-(Diphenylmethyl)methylamine
Descripción general
Descripción
“N-(Diphenylmethyl)methylamine” is a sterically hindered secondary amine . It is commonly used as a reagent for organic compound synthesis .
Synthesis Analysis
“N-(Diphenylmethyl)methylamine” participates in the synthesis of cyclooctene oxide . It is also used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition .
Physical And Chemical Properties Analysis
“N-(Diphenylmethyl)methylamine” has a molecular weight of 197.27 g/mol . Detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Organic Compound Synthesis
N-(Diphenylmethyl)methylamine is commonly used as a reagent for organic compound synthesis . It’s a sterically hindered secondary amine , which means it can be used in reactions where steric hindrance is beneficial.
Enzyme Kinetics Study
This compound is used in the study of enzyme kinetics . As a weak base, N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other molecules. These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition .
Protein-Ligand Interactions
N-(Diphenylmethyl)methylamine is used in the study of protein-ligand interactions . It can form complexes with metal ions, affecting the structure and function of proteins .
Enzyme Inhibition
This compound is also used in the study of enzyme inhibition . The hydrogen bonds it forms with proteins can inhibit enzyme activity .
Structure and Function of Proteins
As a model compound, N-(Diphenylmethyl)methylamine is used for studying the structure and function of proteins .
Synthesis of Cyclooctene Oxide
N-(Diphenylmethyl)methylamine participates in the synthesis of cyclooctene oxide . This is a specific application in organic synthesis .
[3 + 2] Cycloaddition Reactions
The mechanism and regioselectivity of [3 + 2] cycloaddition (32CA) reactions of N-methyl-1-phenylmethanimine oxide nitrone 1 and bicyclopropylidene 2 are analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G (d,p) level .
Hydroaminoalkylation
N-methyl-1,1-diphenylmethanamine is used in hydroaminoalkylation reactions . This is a type of reaction that involves the addition of a hydrogen atom and an amino group to a carbon-carbon double bond .
Safety and Hazards
Direcciones Futuras
“N-(Diphenylmethyl)methylamine” is commonly used as a reagent for organic compound synthesis and is also used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition . Future research directions could involve exploring its potential uses in other areas of chemistry and biology.
Mecanismo De Acción
Target of Action
N-(Diphenylmethyl)methylamine, also known as N-methyl-1,1-diphenylmethanamine, is a sterically hindered secondary amine . It is commonly used as a reagent for organic compound synthesis . The primary targets of this compound are proteins and other molecules with which it forms hydrogen bonds .
Mode of Action
As a weak base, N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other molecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .
Biochemical Pathways
Given its ability to form hydrogen bonds with proteins and inhibit enzyme activity, it can be inferred that it may influence a variety of biochemical pathways depending on the specific proteins and enzymes it interacts with .
Result of Action
The molecular and cellular effects of N-(Diphenylmethyl)methylamine’s action are likely to be diverse, given its ability to interact with a variety of proteins and enzymes. By forming hydrogen bonds with these molecules, it can influence their structure and function, potentially leading to changes in cellular processes .
Propiedades
IUPAC Name |
N-methyl-1,1-diphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMMLFAFLZUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328535 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethyl)methylamine | |
CAS RN |
14683-47-7 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)










